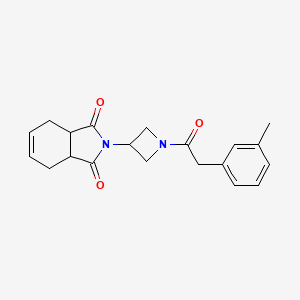
2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(2-(m-tolyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure
The compound features a complex structure characterized by an azetidine ring and an isoindole moiety. Its structural formula can be represented as follows:
This structure is pivotal for its interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial in various metabolic pathways. For instance, compounds with similar structures have been shown to affect tumor growth by targeting enzymes involved in cell proliferation.
- Receptor Modulation : The compound could interact with various receptors, potentially altering signaling pathways that regulate physiological responses .
Antitumor Activity
Research indicates that derivatives of isoindole compounds often exhibit significant antitumor properties. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways such as the MAPK/ERK pathway .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The presence of the azetidine ring is associated with enhanced interaction with bacterial membranes, leading to increased permeability and cell death .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other known derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methoxsalen | Methoxsalen | Used against psoriasis; acts as a photosensitizer. |
| Amiodarone | Amiodarone | Antiarrhythmic agent; affects ion channels. |
| Vilazodone | Vilazodone | Antidepressant; serotonin receptor modulator. |
The unique combination of the azetidine and isoindole structures in our compound may confer distinct pharmacological properties compared to these established drugs.
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Study on Isoindole Derivatives :
- Antimicrobial Assessment :
属性
IUPAC Name |
2-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-4-6-14(9-13)10-18(23)21-11-15(12-21)22-19(24)16-7-2-3-8-17(16)20(22)25/h2-6,9,15-17H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVXUZKQOBLFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














